molecular formula C20H16N2O3S2 B11684414 methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11684414
M. Wt: 396.5 g/mol
InChI Key: GVVIIOHTRAYOGS-RVDMUPIBSA-N
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Description

Methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolopyrimidine derivatives, including methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes .

Industrial Production Methods

Industrial production methods for these compounds often involve multi-step synthesis processes that ensure high yield and purity. The use of microwave-promoted multi-component reactions has been explored to enhance the efficiency and green chemistry aspects of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and terminal alkynes. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a crucial role in the inflammatory response. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of a thiazolo[3,2-a]pyrimidine core with a benzylidene and thienyl substituent.

Properties

Molecular Formula

C20H16N2O3S2

Molecular Weight

396.5 g/mol

IUPAC Name

methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H16N2O3S2/c1-12-16(19(24)25-2)17(14-9-6-10-26-14)22-18(23)15(27-20(22)21-12)11-13-7-4-3-5-8-13/h3-11,17H,1-2H3/b15-11+

InChI Key

GVVIIOHTRAYOGS-RVDMUPIBSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3)/SC2=N1)C4=CC=CS4)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3)SC2=N1)C4=CC=CS4)C(=O)OC

Origin of Product

United States

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